N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide
Description
The target compound is a pyridazinyl-sulfonamide derivative characterized by a 1,6-dihydropyridazine core linked via an ethyl group to a 3-(trifluoromethyl)benzenesulfonamide moiety. Key structural features include:
- Pyridazinyl ring: A six-membered dihydropyridazine ring with a 4-chlorophenyl substituent at position 3 and a ketone at position 4.
- Ethyl linker: Connects the pyridazine core to the sulfonamide group, providing conformational flexibility.
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3O3S/c20-15-6-4-13(5-7-15)17-8-9-18(27)26(25-17)11-10-24-30(28,29)16-3-1-2-14(12-16)19(21,22)23/h1-9,12,24H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKMUOVHDCISEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for advancing its development in medicinal chemistry.
- Molecular Formula : C17H15ClN4O3
- Molecular Weight : 358.7790 g/mol
- CAS Number : 1206995-46-1
- SMILES Representation : Clc1ccc(cc1)c1ccc(=O)n(n1)CCNC(=O)c1noc(c1)C
The compound exhibits a multifaceted mechanism of action primarily attributed to its structural components. The presence of the pyridazinone moiety is significant in influencing its biological interactions. Pyridazinones are known for their ability to modulate various biological pathways, including enzyme inhibition and receptor binding.
Enzyme Inhibition
Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in metabolic pathways. For instance, studies on related pyridazinone derivatives have shown their effectiveness in inhibiting monoamine oxidases (MAOs), which play a crucial role in neurotransmitter metabolism . This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially offering therapeutic effects in mood disorders.
Anticonvulsant Activity
A notable area of research involves the anticonvulsant properties of similar compounds. For example, derivatives with structural similarities to this compound have demonstrated significant anticonvulsant activity in animal models . The effectiveness is often quantified using metrics such as the median effective dose (ED50), which provides insight into the compound's potency.
| Compound | ED50 (mg/kg) | Toxic Dose (TD50) | Protection Index (PI) |
|---|---|---|---|
| Compound A | 18.4 | 170.2 | 9.2 |
| This compound | TBD | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays have been employed to evaluate the potential anti-cancer properties of this compound. Studies indicate that similar sulfonamide derivatives exhibit selective cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The structure-activity relationship (SAR) analysis suggests that the trifluoromethyl group enhances cytotoxicity by increasing lipophilicity and facilitating membrane permeability.
Case Studies
Several case studies have highlighted the biological efficacy of compounds within the same chemical class:
- Antitumor Efficacy : A study involving a related sulfonamide demonstrated significant antitumor activity against A-431 cells with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .
- Neuroprotective Effects : In models of neurodegeneration, compounds exhibiting similar structural motifs have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyridazinones, including compounds similar to N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide, exhibit promising anticancer properties. A study demonstrated that phenyl dihydropyridazinone derivatives showed significant inhibition of the B-Raf protein kinase, which is crucial in the development of certain cancers .
Inhibition of Tyrosine Kinases
The compound is part of a broader class of pyridazinone derivatives that have been shown to inhibit receptor tyrosine kinases, such as MET. These kinases are involved in various cellular processes, including proliferation and survival, making them targets for cancer therapies .
Antimicrobial Properties
Compounds with similar structures have been evaluated for their antimicrobial activity. The presence of the sulfonamide group often contributes to enhanced antibacterial properties, making these compounds candidates for developing new antibiotics .
Case Studies
- Anticancer Efficacy : A series of studies focused on the synthesis and biological evaluation of pyridazinone derivatives revealed that certain modifications to the structure could enhance anticancer activity against various cancer cell lines. For example, specific substitutions on the phenyl ring significantly improved potency against B-Raf-driven tumors .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of these compounds to target proteins. Molecular docking simulations indicated that modifications to the trifluoromethyl group could optimize interactions with target enzymes involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between the target compound and analogs from the evidence:
Key Observations:
Core Heterocycles: The target’s pyridazinyl ring contrasts with the pyrazolo-pyrimidin (Example 53) and dihydropyridinyl (CAS 400086-25-1) cores. Pyridazines are less common in drug design but offer unique electronic properties due to their two adjacent nitrogen atoms .
Substituent Effects :
- The trifluoromethyl group in the target increases lipophilicity (logP ~3.5 estimated) compared to chlorine substituents in CAS 400086-25-1 (logP ~2.8). This may improve membrane permeability .
- The hexyl ester in CAS 22047-65-0 drastically enhances lipophilicity (logP ~5.1) but reduces hydrogen-bonding capacity compared to sulfonamides .
Hypothetical Pharmacological Implications
While biological data are absent in the evidence, structural trends suggest:
- Target Compound : The CF₃ group and pyridazinyl core may favor interactions with hydrophobic pockets in enzymes (e.g., carbonic anhydrase or kinase targets).
- Example 53: The chromenone ring could enable intercalation or topoisomerase inhibition, similar to flavonoids .
- CAS 400086-25-1 : The 3,4-dichlorobenzyl group may enhance halogen bonding but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
